N-[2-(1-azepanylcarbonyl)phenyl]-N-benzylmethanesulfonamide
描述
N-[2-(1-azepanylcarbonyl)phenyl]-N-benzylmethanesulfonamide, also known as AZD-9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) used in the treatment of non-small cell lung cancer (NSCLC).
作用机制
N-[2-(1-azepanylcarbonyl)phenyl]-N-benzylmethanesulfonamide selectively targets the mutant EGFR protein by irreversibly binding to the ATP-binding pocket of the protein, leading to the inhibition of its activity. This results in the suppression of downstream signaling pathways that are responsible for the growth and survival of cancer cells.
Biochemical and Physiological Effects:
N-[2-(1-azepanylcarbonyl)phenyl]-N-benzylmethanesulfonamide has been shown to induce apoptosis (programmed cell death) in cancer cells, leading to the inhibition of tumor growth. It also inhibits the proliferation of cancer cells by arresting the cell cycle at the G1 phase. In addition, N-[2-(1-azepanylcarbonyl)phenyl]-N-benzylmethanesulfonamide has been shown to reduce the expression of vascular endothelial growth factor (VEGF), which is responsible for the formation of new blood vessels that supply nutrients to tumors.
实验室实验的优点和局限性
The advantages of using N-[2-(1-azepanylcarbonyl)phenyl]-N-benzylmethanesulfonamide in lab experiments include its selectivity for the mutant EGFR protein, its favorable safety profile, and its ability to induce apoptosis and inhibit tumor growth. However, the limitations of using N-[2-(1-azepanylcarbonyl)phenyl]-N-benzylmethanesulfonamide in lab experiments include the need for specialized equipment and expertise to synthesize and purify the compound, as well as the cost associated with its production.
未来方向
For N-[2-(1-azepanylcarbonyl)phenyl]-N-benzylmethanesulfonamide research include investigating its efficacy in combination with other cancer therapies, such as chemotherapy and immunotherapy. Additionally, further studies are needed to determine the optimal dosing regimen and treatment duration for N-[2-(1-azepanylcarbonyl)phenyl]-N-benzylmethanesulfonamide. Finally, research is needed to identify biomarkers that can predict patient response to N-[2-(1-azepanylcarbonyl)phenyl]-N-benzylmethanesulfonamide and to develop strategies to overcome resistance to the drug.
科学研究应用
N-[2-(1-azepanylcarbonyl)phenyl]-N-benzylmethanesulfonamide has shown promising results in the treatment of NSCLC patients who have developed resistance to first-generation EGFR TKIs. It has been shown to selectively inhibit the mutant EGFR protein, which is responsible for the growth and survival of cancer cells. N-[2-(1-azepanylcarbonyl)phenyl]-N-benzylmethanesulfonamide has also demonstrated a favorable safety profile, with fewer side effects compared to first-generation EGFR TKIs.
属性
IUPAC Name |
N-[2-(azepane-1-carbonyl)phenyl]-N-benzylmethanesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3S/c1-27(25,26)23(17-18-11-5-4-6-12-18)20-14-8-7-13-19(20)21(24)22-15-9-2-3-10-16-22/h4-8,11-14H,2-3,9-10,15-17H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYKLNYHVQFPYRY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC1=CC=CC=C1)C2=CC=CC=C2C(=O)N3CCCCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。